6-Fluoro-2-methylquinoline
Overview
Description
6-Fluoro-2-methylquinoline is a quinoline derivative characterized by the presence of a fluorine atom at the sixth position and a methyl group at the second position on the quinoline ring. Quinoline derivatives are known for their diverse biological and pharmacological activities, including antibacterial, antimalarial, and anticancer properties .
Mechanism of Action
Target of Action
The primary target of 6-Fluoro-2-methylquinoline is dihydroorotate dehydrogenase (DHODH) . DHODH is an enzyme involved in the de novo synthesis of pyrimidines, which are essential components of DNA and RNA.
Mode of Action
This compound acts as a potent inhibitor of DHODH . By binding to this enzyme, it prevents the normal synthesis of pyrimidines, thereby disrupting DNA and RNA production in cells.
Biochemical Pathways
The inhibition of DHODH by this compound affects the de novo pyrimidine biosynthesis pathway . This pathway is crucial for the production of new DNA and RNA molecules. By inhibiting DHODH, this compound causes a depletion of critical precursors for RNA and DNA synthesis .
Result of Action
The result of this compound’s action is the disruption of DNA and RNA synthesis in cells due to the inhibition of DHODH . This can lead to cell death, making this compound a potential anticancer agent .
Biochemical Analysis
Biochemical Properties
The biochemical properties of 6-Fluoro-2-methylquinoline are not fully understood due to the limited research available. It is known that this compound can interact with various enzymes, proteins, and other biomolecules. The nature of these interactions is largely dependent on the specific biochemical context .
Molecular Mechanism
It is likely that this compound exerts its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Temporal Effects in Laboratory Settings
It is known that this compound has a lifetime decay (τ) of 0.18 ns .
Dosage Effects in Animal Models
It is plausible that this compound could have threshold effects and potentially toxic or adverse effects at high doses .
Metabolic Pathways
It is likely that this compound interacts with various enzymes or cofactors and could potentially affect metabolic flux or metabolite levels .
Transport and Distribution
It is plausible that this compound could interact with various transporters or binding proteins, and could potentially affect its localization or accumulation .
Subcellular Localization
It is plausible that this compound could be directed to specific compartments or organelles through targeting signals or post-translational modifications .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 6-Fluoro-2-methylquinoline typically involves the reaction of 4-fluoroaniline with various reagents. One common method includes the use of transition metals and auxiliary catalysts under oxygen conditions. The reaction is carried out at elevated temperatures (around 150°C) for an extended period (approximately 18 hours), resulting in a yield of about 75% .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often using advanced catalytic systems and controlled reaction environments to ensure consistency and efficiency .
Chemical Reactions Analysis
Types of Reactions: 6-Fluoro-2-methylquinoline undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoline N-oxides.
Reduction: Reduction reactions can convert it into hydrogenated derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Catalytic hydrogenation using palladium or platinum catalysts.
Substitution: Reagents such as halogens, alkylating agents, and nucleophiles are used under various conditions.
Major Products:
Oxidation: Quinoline N-oxides.
Reduction: Hydrogenated quinoline derivatives.
Substitution: Various substituted quinolines depending on the reagents used.
Scientific Research Applications
6-Fluoro-2-methylquinoline has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential antibacterial and antimalarial properties.
Medicine: Explored for its anticancer activities and as a precursor in the synthesis of pharmaceutical compounds.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Comparison with Similar Compounds
- 6-Fluoroquinoline
- 2-Methylquinoline
- 6-Methoxyquinoline
- 5,8-Difluoroquinoline
Comparison: 6-Fluoro-2-methylquinoline is unique due to the presence of both a fluorine atom and a methyl group, which confer distinct chemical and biological properties. Compared to other quinoline derivatives, it exhibits enhanced stability and biological activity, making it a valuable compound in various research and industrial applications .
Properties
IUPAC Name |
6-fluoro-2-methylquinoline | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8FN/c1-7-2-3-8-6-9(11)4-5-10(8)12-7/h2-6H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GPIARMSVZOEZCV-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC2=C(C=C1)C=C(C=C2)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8FN | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50150180 | |
Record name | 6-Fluoro-2-methylquinoline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50150180 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
161.18 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1128-61-6 | |
Record name | 6-Fluoro-2-methylquinoline | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1128-61-6 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 6-Fluoro-2-methylquinoline | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001128616 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 6-Fluoro-2-methylquinoline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50150180 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 6-fluoro-2-methylquinoline | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.013.127 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | 6-FLUORO-2-METHYLQUINOLINE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/5SLA2SME8U | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: Can 6-fluoro-2-methylquinoline undergo hydrodefluorination, and what catalyst can facilitate this reaction?
A1: Yes, this compound can be hydrodefluorinated using a specific ruthenium-based catalyst. The research paper highlights the successful hydrodefluorination of this compound using a ruthenium N-heterocyclic carbene (NHC) complex, specifically Cp*(IPr)RuH3, in the presence of isopropyl alcohol as the reducing agent []. This reaction effectively replaces the fluorine atom with a hydrogen atom.
Q2: What is the significance of the catalyst structure in the hydrodefluorination of this compound?
A2: The structure of the Cp*(IPr)RuH3 catalyst is crucial for its activity in this reaction. The researchers propose a mechanism involving the elimination of the NHC ligand, allowing for the coordination of both the this compound substrate and the isopropyl alcohol to the ruthenium center []. This coordination is believed to facilitate the subsequent steps leading to hydrodefluorination.
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